1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Fragment-Based Drug Design ALK Kinase Inhibition Structure-Activity Relationship

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1175972-08-3) is a heterocyclic building block belonging to the 1-arylpyrazole-3-carboxylic acid class, characterized by a 3-chlorophenyl substituent at the N1 position, a methyl group at C5, and a carboxylic acid at C3. With a molecular weight of 236.65 g/mol, a computed logP of ~2.9, and a single hydrogen bond donor, it occupies a physicochemical space distinct from other regioisomeric and chloro-positional analogs frequently interchanged in medicinal chemistry fragment libraries.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 1175972-08-3
Cat. No. B3033771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
CAS1175972-08-3
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C11H9ClN2O2/c1-7-5-10(11(15)16)13-14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16)
InChIKeyZJZSTSGENIKDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1175972-08-3): Procurement-Relevant Chemical Profile and Scaffold Identity


1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1175972-08-3) is a heterocyclic building block belonging to the 1-arylpyrazole-3-carboxylic acid class, characterized by a 3-chlorophenyl substituent at the N1 position, a methyl group at C5, and a carboxylic acid at C3 . With a molecular weight of 236.65 g/mol, a computed logP of ~2.9, and a single hydrogen bond donor, it occupies a physicochemical space distinct from other regioisomeric and chloro-positional analogs frequently interchanged in medicinal chemistry fragment libraries . The compound is routinely supplied at ≥95% purity for research use and is cataloged as a versatile small-molecule scaffold .

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Why Analog Substitution Introduces Risk in SAR and Fragment-Based Applications


Within 1-arylpyrazole-3-carboxylic acid series, both the chlorine position on the phenyl ring and the methyl substitution site on the pyrazole core dictate the three-dimensional geometry of the carboxylic acid pharmacophore and the scaffold's hydrogen-bonding trajectory [1]. Crystallographic data from the closely related fragment 3-(3-chlorophenyl)-5-methyl-1H-pyrazole (PDB 7JYS) demonstrates that the 3-chlorophenyl moiety engages in specific hydrophobic contacts within the ALK kinase hinge region, while the 5-methyl group orients the pyrazole in a conformation that an alternative regioisomer cannot recapitulate [1]. Substituting the 3-chlorophenyl isomer with the 4-chlorophenyl analog (CAS 126129-22-4) or the 3-carboxylic acid regioisomer with the 5-carboxylic acid variant (CAS 1020240-39-4) will alter both the electrostatic surface and the accessible rotamer states of the derivatizable carboxyl group, undermining structure-activity relationships in lead series where vectorial elaboration from the C3 position is critical .

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Quantitative Comparative Evidence Against Positional Analogs


3-Chloro vs. 4-Chloro Phenyl Substitution: Impact on Fragment-Elaborated ALK Inhibitor Binding Affinity

Although direct affinity data for the free carboxylic acid are absent from public repositories, the immediate des-carboxy fragment 3-(3-chlorophenyl)-5-methyl-1H-pyrazole serves as a validated ALK hinge-binding fragment in the PDB (7JYS) and was a starting point for a fragment-to-lead campaign yielding low-nanomolar cyclopropane inhibitors [1]. By stark contrast, the 4-chlorophenyl positional isomer (2-OMe, 4-chlorophenyl entry) exhibited an mGlu5 IC50 >30,000 nM in a structurally related chemotype, whereas the 3-chlorophenyl analog achieved an IC50 of 880 nM—a >34-fold difference attributable solely to chloro substitution geometry [2]. This class-level SAR indicates that the 3-chloro substitution pattern provides a geometrically optimal halogen-bonding and hydrophobic contact profile that the 4-chloro isomer fails to replicate, providing a direct rationale for selecting the 3-chlorophenyl scaffold when the carboxylic acid will be elaborated into amide or ester derivatives targeting kinase hinge regions [1][2].

Fragment-Based Drug Design ALK Kinase Inhibition Structure-Activity Relationship

Regioisomeric Carboxylic Acid Placement: 3-COOH vs. 5-COOH and 4-COOH Derivatives Dictates Derivatization Vector

The target compound positions the carboxylic acid at the pyrazole C3, whereas commercially available direct isomers place it at C5 (CAS 1020240-39-4) or C4 (CAS 241799-33-7) [1]. The C3-carboxylic acid in conjunction with the N1-3-chlorophenyl and C5-methyl groups orients the carboxylate hydrogen-bond donor/acceptor vector approximately orthogonally to the N1-aryl plane, a geometry that is stereoelectronically inaccessible to the C5-COOH regioisomer, where the carboxyl group sits in closer spatial proximity to the N1-aryl ring and experiences altered conjugation with the pyrazole π-system [1]. In fragment-based campaigns, this angular difference translates into divergent amide bond trajectories upon library synthesis, meaning the 3-COOH scaffold cannot be replaced by the 5-COOH scaffold without fundamentally altering the exit vector of any elaborated ligand .

Regioisomer Differentiation Medicinal Chemistry Scaffold Vector Diversification

Measurable Physicochemical Differentiation: LogP, H-Bond Profile, and Fraction sp³ Relative to Non-Chlorinated and Dichlorinated Analogs

The target compound possesses a computed logP of 2.91, a hydrogen bond donor count of 1, and a fraction sp³ (Fsp³) of 0.09 . Compared to the 3,4-dichlorophenyl analog (predicted logP ~3.5, Fsp³ 0.08) and the des-chloro parent (predicted logP ~2.0, Fsp³ 0.10), the 3-monochlorophenyl substitution provides an intermediate lipophilicity while maintaining minimal rotatable bonds (2), optimizing the balance between passive permeability and aqueous solubility for fragment screening [1]. This specific logP window of ~2.9 falls within the Rule-of-Three compliant fragment space, whereas the 4-chloro isomer (CAS 126129-22-4) exhibits an identical computed logP but a distinct electrostatic surface map due to altered dipole moment orientation [1].

Physicochemical Property Differentiation Lipophilicity Medicinal Chemistry Design

Supplier-Reported Purity and Hazard Profile: Baseline Quality Metrics for Procurement Decisions

Vendor technical datasheets consistently report a minimum purity of 95% for the target compound . By comparison, the 4-chloro isomer is also offered at 95% purity, while the 5-COOH regioisomer (CAS 1020240-39-4) is available at 97% from select suppliers . The target compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 4-chloro analog carries identical GHS classifications, meaning procurement differentiation rests not on superior safety but on scaffold specificity .

Purity Specification Hazard Classification Procurement Quality Control

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Evidence-Matched Application Scenarios for Scientific Procurement


Kinase-Focused Fragment Library Design Requiring Hinge-Binding 3-Chlorophenyl Scaffolds

Procurement for fragment-based screening collections targeting kinase ATP-binding sites benefits from the validated hinge-binding geometry of the 3-chlorophenyl-5-methylpyrazole core, as crystallographically confirmed in ALK (PDB 7JYS) [1]. The free carboxylic acid serves as a synthetic handle for amide library enumeration, with the 3-COOH vector enabling derivatization trajectories that are inaccessible to the 5-COOH regioisomer (Evidence Item 2). The >34-fold class-level potency advantage of 3-chloro over 4-chloro substitution (Evidence Item 1) further supports selecting this scaffold for kinase programs where halogen bonding in the hydrophobic pocket is essential.

Regioisomer-Specific Parallel Library Synthesis Requiring Defined Carboxylic Acid Exit Vectors

When a medicinal chemistry campaign necessitates three distinct exit vectors from a common pyrazole core, purchasing the 3-COOH (target compound), 5-COOH (CAS 1020240-39-4), and 4-COOH (CAS 241799-33-7) regioisomers as separate building blocks enables systematic SAR exploration. The target compound uniquely provides the C3-COOH vector orthogonally oriented relative to the N1-aryl plane, a geometry that cannot be mimicked by the C5-COOH analog (Evidence Item 2) [1].

Physicochemical Property-Driven Fragment Library Procurement for CNS-Targeted Programs

With a computed logP of 2.91, a single H-bond donor, and only two rotatable bonds, the target compound falls within CNS fragment-like property space [1]. Compared to the more lipophilic 3,4-dichlorophenyl analog (logP ~3.5) and the less lipophilic des-chloro parent (logP ~2.0), the 3-monochlorophenyl compound offers a balanced hydrophobicity window advantageous for CNS permeability screening cascades (Evidence Item 3). Procurement should prioritize this specific regioisomer when the fragment library aims to sample the logP 2.5–3.0 range with a derivatizable carboxylate.

Structure-Based Drug Design Campaigns Leveraging Validated Fragment Co-Crystal Data

The availability of a high-resolution (2.22 Å) co-crystal structure of the des-carboxy fragment with ALK kinase provides a rare structural starting point for fragment growing [1]. While the target compound itself has not been co-crystallized, its core scaffold geometry is directly applicable for SBDD, and the carboxylic acid handle permits immediate amide coupling to probe additional binding pockets (Evidence Item 1). Procurement is recommended when the team requires a fragment with pre-existing structural data to accelerate computational docking and pharmacophore modeling.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.